

The Reversible-Covalent Inhibition Mechanism of YF135: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YF135

Cat. No.: B12402144

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Abstract

YF135 is a pioneering reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the oncogenic KRASG12C protein. This document provides an in-depth technical overview of the inhibition mechanism of **YF135**, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways. **YF135** operates by forming a reversible covalent bond with the mutant cysteine residue of KRASG12C and concurrently recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of KRASG12C, offering a promising therapeutic strategy for cancers harboring this specific mutation. While cellular efficacy has been demonstrated, precise kinetic and structural data for the ternary complex remain areas for further investigation.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific G12C mutation, where glycine is substituted by cysteine at codon 12, has been a challenging target for therapeutic intervention. **YF135** emerges as a novel therapeutic agent, employing a PROTAC strategy to not just inhibit, but eliminate the KRASG12C protein. Unlike irreversible covalent inhibitors, **YF135** utilizes a cyanacrylamide "warhead" to form a reversible covalent bond with the thiol group of the mutant cysteine in KRASG12C. This reversibility potentially offers advantages in terms of safety and off-target

effects. As a heterobifunctional molecule, **YF135** also incorporates a ligand for the VHL E3 ubiquitin ligase, effectively hijacking the cellular ubiquitin-proteasome system to tag KRASG12C for degradation.

Core Mechanism of Action

The mechanism of **YF135** can be dissected into a series of coordinated steps:

- **Initial Binding and Reversible Covalent Adduct Formation:** **YF135** first engages with the KRASG12C protein. The cyanacrylamide moiety of **YF135** acts as a Michael acceptor, reacting with the nucleophilic thiol group of the cysteine at position 12 of the mutant KRAS protein. This results in the formation of a covalent adduct. The presence of the electron-withdrawing cyano group on the acrylamide facilitates the reversibility of this Michael addition, allowing the covalent bond to form and break.
- **Recruitment of VHL E3 Ligase:** The other end of the **YF135** molecule presents a ligand that is recognized by and binds to the VHL E3 ubiquitin ligase.
- **Ternary Complex Formation:** The simultaneous binding of **YF135** to both KRASG12C and VHL brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex (KRASG12C-**YF135**-VHL).
- **Ubiquitination of KRASG12C:** Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the KRASG12C protein.
- **Proteasomal Degradation:** The polyubiquitinated KRASG12C is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades KRASG12C into smaller peptides.
- **Catalytic Cycle:** After inducing degradation, **YF135** is released and can engage another KRASG12C protein and VHL E3 ligase, enabling a catalytic cycle of protein degradation.

Quantitative Data

The following tables summarize the available quantitative data for **YF135** and its precursor components. It is important to note that specific kinetic parameters such as association rate

constants (k_{on}), dissociation rate constants (k_{off}), and inhibition constants (K_i) for the reversible-covalent interaction of **YF135** with KRASG12C and its binding to VHL are not yet publicly available.

Table 1: Cellular Activity of **YF135**[\[1\]](#)[\[2\]](#)

Parameter	Cell Line	Value (nM)	Description
IC50	H358 (KRASG12C)	153.9	Half-maximal inhibitory concentration for cell proliferation.
H23 (KRASG12C)	243.9	Half-maximal inhibitory concentration for cell proliferation.	
DC50	H358 (KRASG12C)	3610	Half-maximal degradation concentration of KRASG12C.
H23 (KRASG12C)	4530	Half-maximal degradation concentration of KRASG12C.	

Table 2: Binding Affinity of Precursor Components (Illustrative)

Note: The following data is for the parent KRASG12C inhibitor scaffold and a typical VHL ligand, as specific data for the **YF135** components is not available.

Component	Target	Parameter	Value	Method
MRTX849 (scaffold)	KRASG12C	k _{inact} /K _i	High	Mass Spectrometry
VH-032 (VHL ligand)	VHL	K _d	Low μ M	SPR/ITC

Experimental Protocols

Detailed experimental protocols for the characterization of **YF135** are crucial for reproducibility and further research. Below are outlines of the key methodologies employed.

Western Blotting for KRASG12C Degradation

This assay is used to quantify the reduction in KRASG12C protein levels following treatment with **YF135**.

Materials:

- KRASG12C mutant cell lines (e.g., H358, H23)
- **YF135**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-KRASG12C, anti-p-ERK, anti-ERK, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of **YF135** or a vehicle control (e.g., DMSO) for specified time points.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- **Immunoblotting:** Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
- **Detection:** Visualize protein bands using a chemiluminescent substrate and an imaging system.
- **Quantification:** Densitometry analysis is performed to quantify the band intensities, normalizing KRASG12C levels to the loading control.

Washout Assay to Demonstrate Reversibility

This experiment is designed to confirm the reversible nature of **YF135**-mediated degradation.

Procedure:

- **Treatment:** Treat cells with **YF135** for a sufficient duration to induce KRASG12C degradation (e.g., 24 hours).
- **Washout:** Remove the **YF135**-containing medium, wash the cells multiple times with fresh, pre-warmed medium to remove any unbound compound.
- **Recovery:** Add fresh medium and incubate the cells for various time points (e.g., 8, 12, 16 hours).
- **Analysis:** Harvest the cells at each time point and analyze KRASG12C protein levels by Western blotting as described above. A recovery of KRASG12C protein levels over time indicates reversible inhibition.

Competitive Binding Assay

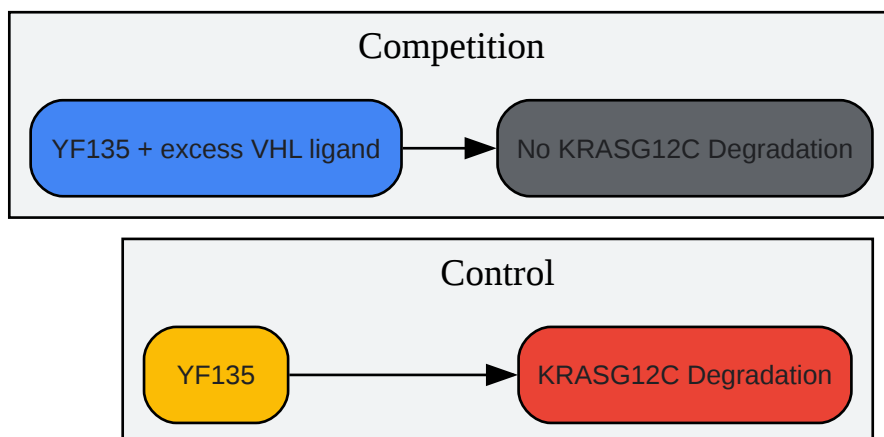
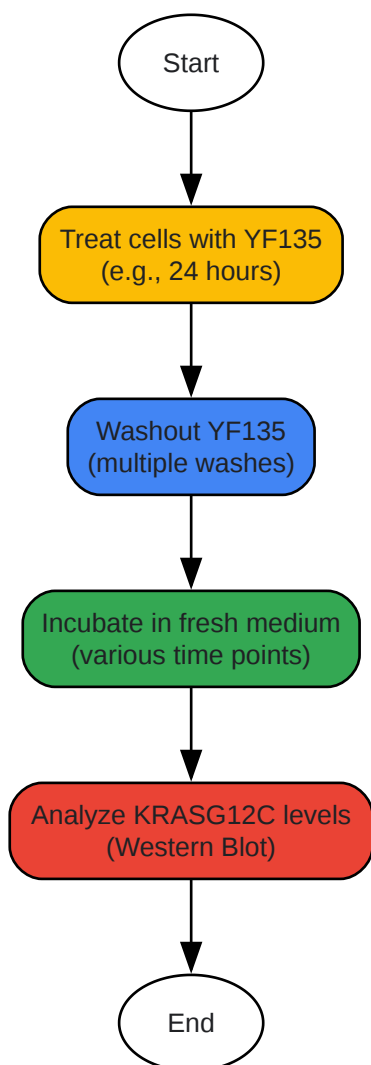
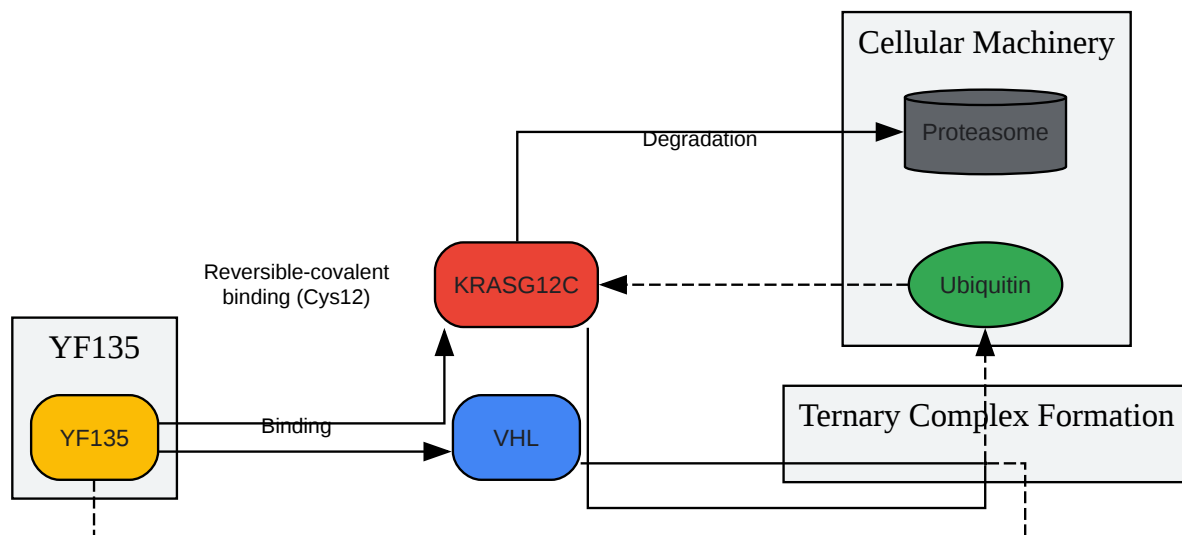
To confirm that **YF135** functions through the intended mechanism, competition experiments can be performed.

Procedure:

- Co-treatment: Treat cells with **YF135** in the presence or absence of an excess of a free VHL ligand (e.g., VH-032) or the KRASG12C binding moiety of **YF135**.
- Analysis: After a set incubation period, assess the degradation of KRASG12C by Western blotting.
- Interpretation: If the degradation of KRASG12C by **YF135** is prevented by the co-treatment with the free ligands, it confirms that **YF135** acts by binding to both VHL and KRASG12C.

Visualizations

The following diagrams illustrate the key pathways and experimental logic involved in the action of **YF135**.



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References

- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. medchemexpress.com [medchemexpress.com]
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Email: info@benchchem.com